molecular formula C15H12F6N2O2 B12477599 N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide

Cat. No.: B12477599
M. Wt: 366.26 g/mol
InChI Key: VLEVGTAHKYMPDU-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide is a complex organic compound characterized by the presence of a hexafluoroisopropanol group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide typically involves multiple steps. One common method starts with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with furan-2-ylmethylamine under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and substituted hexafluoroisopropanol derivatives .

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances its lipophilicity, allowing it to penetrate cell membranes. The furan ring can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can form hydrogen bonds with biological targets, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide is unique due to the combination of its hexafluoroisopropanol group, furan ring, and benzamide moiety. This combination imparts distinct chemical properties, such as high lipophilicity, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12F6N2O2

Molecular Weight

366.26 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]benzamide

InChI

InChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,22-9-11-7-4-8-25-11)23-12(24)10-5-2-1-3-6-10/h1-8,22H,9H2,(H,23,24)

InChI Key

VLEVGTAHKYMPDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2=CC=CO2

Origin of Product

United States

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